molecular formula C9H8N4O3 B8597268 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid

Cat. No. B8597268
M. Wt: 220.18 g/mol
InChI Key: GLQHMXMUVIPFPZ-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared from 1H-pyrazolo[4,3-c]pyridine [271-52-3] by using the same procedures as for the preparation of (3-carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid (Scheme A27). MS (LC-MS): 221 [M+H]+, tR (HPLC conditions k): 0.19 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2C=CN=CC=2C=N1.[C:10]([C:13]1[C:21]2[C:16](=[CH:17]N=C(C)[CH:20]=2)[N:15]([CH2:23][C:24]([OH:26])=[O:25])[N:14]=1)(=[O:12])[NH2:11]>>[C:10]([C:13]1[C:21]2[CH:20]=[N:1][CH:9]=[CH:17][C:16]=2[N:15]([CH2:23][C:24]([OH:26])=[O:25])[N:14]=1)(=[O:12])[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=2C=NC=CC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=NN(C2=CN=C(C=C21)C)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.19 min.
Duration
0.19 min

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=NN(C2=C1C=NC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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